XLogP3-AA Lipophilicity Benchmarking Against Regioisomeric Analogs for Permeability Optimization
The target compound exhibits a computed XLogP3-AA of 2.8, which places it at the lower end of optimal oral drug-like lipophilicity (typically LogP 1–5). This value is derived from PubChem 2024.11.20 release data [1]. In comparison, the regioisomeric 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine (CAS 2169582-75-4), where chlorine occupies the ortho-6 position rather than ortho-2, would be expected to exhibit a comparable but distinct LogP due to altered dipole moment orientation, though experimentally measured values are not available in public databases. The target compound's TPSA of 54.7 Ų and 2 hydrogen bond donors further support moderate passive permeability characteristics.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 (PubChem computed, 2024.11.20) |
| Comparator Or Baseline | 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine: LogP ~2.98 (estimated from ChemBase data for the 5-(5-bromo-2-chlorophenyl) analog); broader 3-aminopyrazole class LogP range: 1.5–4.0 |
| Quantified Difference | Approximately 0.2 log unit lower than the 2-bromo-6-chloro isomer; ~0.5–1.0 units lower than dihalogenated pyrazoles with additional alkyl substitution |
| Conditions | Computational prediction (XLogP3 3.0 algorithm); no experimental shake-flask LogP data available |
Why This Matters
A lower LogP within a congeneric series can reduce non-specific protein binding and phospholipidosis risk, making this compound a preferred fragment or early lead scaffold for programs where balancing potency with metabolic stability is critical.
- [1] PubChem Compound Summary CID 43805552. 5-(4-Bromo-2-chlorophenyl)-1H-pyrazol-3-amine. Computed Properties Section, XLogP3-AA = 2.8, TPSA = 54.7 Ų. National Center for Biotechnology Information (2024). View Source
